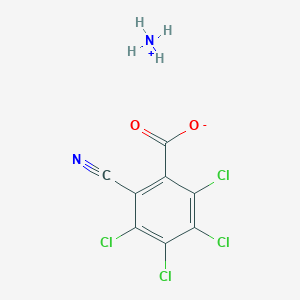
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Vue d'ensemble
Description
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2 and a molecular weight of 284.91 . It is listed under the CAS Registry Number 34643-39-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization of Ammonium Salts
Ammonium salts, derived from various chemical reactions, often exhibit unique properties and applications in scientific research. For example, the synthesis of tetrazolyl-bisammonium salt from 3,3-diazido-2-cyanoacrylate demonstrates the potential for creating novel compounds through the reaction of ammonia with specialized cyanoacrylates, leading to spontaneously undergoing ring-closure reactions and double deprotonation processes (Saalfrank et al., 1991). This kind of synthesis opens doors to new materials with potentially unique electronic, optical, or chemical properties.
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-cyanobenzoic acid, has been shown to inhibit the activity of mushroom tyrosinase , which plays a crucial role in melanin biosynthesis.
Mode of Action
Based on the known inhibitory effects of 4-cyanobenzoic acid on mushroom tyrosinase , it can be hypothesized that this compound might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
If it indeed acts similarly to 4-cyanobenzoic acid, it might affect the melanin biosynthesis pathway by inhibiting the activity of tyrosinase .
Result of Action
If it acts similarly to 4-Cyanobenzoic acid, it might lead to a decrease in melanin production due to the inhibition of tyrosinase .
Analyse Biochimique
Biochemical Properties
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of enzymes involved in cell signaling, leading to changes in gene expression and metabolic processes . These effects can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This inhibition can lead to decreased melanin production and altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of the compound have been associated with toxic effects, such as liver damage and altered metabolic functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. For example, its inhibition of tyrosinase affects the melanin biosynthesis pathway . Additionally, the compound can influence other metabolic pathways by altering enzyme activity and metabolite levels, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biochemical impact.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, affecting cellular functions.
Propriétés
IUPAC Name |
azanium;2,3,4,5-tetrachloro-6-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBMUPPYBACCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)











